![molecular formula C21H26O2 B1664803 Altrenogest CAS No. 850-52-2](/img/structure/B1664803.png)
Altrenogest
Overview
Description
Altrenogest, also known as Allyltrenbolone, is a synthetic progestin of the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . It is sold under various brand names such as Regumate, Matrix, Swinemate, and Altren .
Molecular Structure Analysis
The molecular formula of Altrenogest is C21H26O2 and its molecular weight is 310.44 . The IUPAC name is (8S,13S,14S,17R)-17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one .Chemical Reactions Analysis
Altrenogest and its metabolites can be detected in post-administration horse urine using liquid chromatography tandem mass spectrometry .Physical And Chemical Properties Analysis
Altrenogest is a liquid at room temperature .Scientific Research Applications
Maintenance of Pregnancy in Endangered Species
Altrenogest: is used to maintain pregnancy in endangered species such as the Asian Elephant (Elephas maximus). It is administered when endogenous progesterone levels decrease below the threshold needed to sustain pregnancy. In elephants, altrenogest has been given from 41 to 131 days during the final trimester, with successful parturition occurring shortly after cessation of treatment .
Reproductive Outcome Improvement in Pigs
In swine production, altrenogest supplementation during early pregnancy (from day 6 to 12) has shown to improve reproductive outcomes. It increases the number of total piglets born and born alive, decreases the stillbirth rate, and reduces the number of low birth weight piglets. This application is crucial for enhancing profitability and welfare in pig production systems .
Estrous Synchronization
Altrenogest is widely used for estrous synchronization in gilts and primiparous sows. It suppresses ovarian follicular development, leading to precise synchronization of estrus. High synchronization rates are achieved within 4 to 7 days, which is essential for efficient breeding management .
Progesterone Receptor Mediation
The functions of progesterone and progestins like altrenogest are mediated by the progesterone receptor. These hormones are vital for the development and maintenance of uterine tissue, supporting the placenta and facilitating fetal growth. Understanding this mechanism is important for reproductive biology research .
Pharmacokinetics in Non-Pregnant Animals
Altrenogest’s pharmacokinetic parameters have been studied in nonpregnant pilot study animals. This research provides preliminary data on the administration of altrenogest as a pharmacological means of maintaining pregnancy to term, which can be applied to various mammalian species .
Microencapsulation for Field Use
Research has been conducted on the preparation of altrenogest microcapsules suitable for field use. This formulation aims to simplify the administration process and improve the stability of the compound, making it more convenient for use in animal feed, particularly in livestock management .
Mechanism of Action
Altrenogest, also known as allyltrenbolone, is a synthetic progestin widely used in veterinary medicine to suppress or synchronize estrus in animals .
Target of Action
Altrenogest primarily targets the progesterone receptor (PR) and the androgen receptor (AR). It acts as a potent agonist of both these receptors . The PR and AR play crucial roles in regulating reproductive functions and sexual characteristics.
Mode of Action
Altrenogest exerts its effects by binding to progesterone receptors, leading to the suppression of the estrus cycle or synchronization of estrus in female animals . The primary mechanism of action of Altrenogest lies in its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation .
Biochemical Pathways
Altrenogest affects several biochemical pathways related to reproductive function. It inhibits the secretion of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), leading to the suppression of the estrus cycle and synchronization of estrus . It also stabilizes the uterine lining, preventing its premature shedding and thus improving the chances of successful implantation of a fertilized egg .
Pharmacokinetics
Altrenogest exhibits different pharmacokinetic parameters in different animals. In a study on gilts, 18 oral doses of 20 mg altrenogest/gilt/day were administered at 24-hour intervals. The pharmacokinetic parameters were determined using plasma samples. It was observed that after the first administration, the pharmacokinetics parameters, including Tmax, Cmax, and T1/2λz, were similar to those after the final administration .
Result of Action
The administration of Altrenogest leads to several molecular and cellular effects. It suppresses ovarian follicular development, leading to precise synchronization of estrus . Studies show Altrenogest can achieve high synchronization rates within 4 to 7 days . It also stabilizes the uterine lining, improving breeding success in animals .
Action Environment
Environmental factors can influence the action of Altrenogest. For instance, direct photolysis of Altrenogest under environmentally relevant conditions was found to be extremely efficient and rapid . This process was unaffected by changes in pH or temperature but was sensitive to oxygen concentrations . Certain photoproducts retain significant androgenic activity, which has implications for exposure risks associated with the presence and cycling of Altrenogest and its photoproducts in the environment .
Safety and Hazards
Altrenogest may cause reproductive system disorders and other adverse effects in people who become exposed to the drug . It is contraindicated for use in mares having a previous or current history of uterine inflammation . Protective measures, including the use of appropriate protective gloves, are recommended to minimize human exposure to the drug .
Future Directions
Altrenogest has been administered to multiple species of mammals both for management of estrus and maintenance of pregnancy . It has been used to maintain pregnancies in Asian elephants after endogenous progesterone levels decreased below the point needed to maintain pregnancy . This suggests potential future directions for the use of Altrenogest in other species and contexts.
properties
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUPFMBXBWEQY-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048863 | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Altrenogest | |
CAS RN |
850-52-2 | |
Record name | Altrenogest | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altrenogest [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altrenogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11372 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Altrenogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Altrenogest | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTRENOGEST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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